Tamandarin A
Description
Properties
Molecular Formula |
C54H85N7O14 |
|---|---|
Molecular Weight |
1056.3 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,10S,11R,14S,15R,18S,21S)-11-[(2S)-butan-2-yl]-10-hydroxy-18-[(4-methoxyphenyl)methyl]-15,19-dimethyl-3-(2-methylpropyl)-2,5,8,13,17,20-hexaoxo-6-propan-2-yl-7,16-dioxa-1,4,12,19-tetrazabicyclo[19.3.0]tetracosan-14-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H85N7O14/c1-14-32(8)44-42(63)28-43(64)75-46(31(6)7)49(67)55-37(25-29(2)3)51(69)61-24-16-18-39(61)53(71)59(12)41(27-35-19-21-36(73-13)22-20-35)54(72)74-34(10)45(48(66)56-44)57-47(65)40(26-30(4)5)58(11)52(70)38-17-15-23-60(38)50(68)33(9)62/h19-22,29-34,37-42,44-46,62-63H,14-18,23-28H2,1-13H3,(H,55,67)(H,56,66)(H,57,65)/t32-,33-,34+,37-,38-,39-,40+,41-,42-,44+,45-,46-/m0/s1 |
InChI Key |
OSGNLULODCTKKR-NBUCEWDXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C(C)C)O |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C(C)C)O |
Synonyms |
2-Hiv-didemnin B didemnin B, alpha-hydroxyisovaleryl(2)- didemnin B, Hiv(2)- tamandarin A tamandarin-A |
Origin of Product |
United States |
Methodologies for the Structural Elucidation of Tamandarin a
Extraction and Purification Methodologies
Tamandarin A was first isolated from an unidentified Brazilian marine ascidian of the family Didemnidae. acs.orgnih.govbvsalud.org The initial step in its procurement involved the extraction of the frozen tunicate tissue. The crude extract was then subjected to a series of chromatographic separations to isolate the pure compound.
The purification process commenced with a solvent partition of the crude extract. This was followed by column chromatography, a fundamental technique for separating mixtures of chemical substances. High-performance liquid chromatography (HPLC) was then employed for the final purification of this compound, yielding it as a white amorphous solid. nih.gov This multi-step purification was essential to obtain a sample of sufficient purity for detailed spectroscopic analysis.
Spectroscopic Techniques for Initial Structural Assignment
The planar structure of this compound was primarily elucidated through the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provided critical information regarding the molecule's connectivity and elemental composition.
Extensive 2D NMR analyses were instrumental in piecing together the intricate structure of this compound. acs.orgnih.gov A suite of NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the spin systems of the individual amino acid and hydroxy acid residues and to determine their sequence within the cyclic structure.
Further insights into the molecule's three-dimensional shape in solution were derived from NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) data, in conjunction with J-value analysis and variable temperature experiments. acs.orgnih.gov
Table 1: Selected ¹H and ¹³C NMR Data for this compound in CDCl₃
| Residue | Position | δC (ppm) | δH (ppm) (J in Hz) |
| N,O-diMe-Tyr | α | 59.8 | 4.85 (dd, 10.0, 5.5) |
| β | 37.5 | 3.15 (dd, 14.0, 5.5); 2.95 (dd, 14.0, 10.0) | |
| N-CH₃ | 31.9 | 2.85 (s) | |
| O-CH₃ | 55.2 | 3.78 (s) | |
| Thr | α | 58.7 | 4.65 (d, 9.0) |
| β | 68.1 | 5.20 (dq, 9.0, 6.5) | |
| Pro | α | 60.5 | 4.55 (dd, 9.0, 4.0) |
| δ | 47.2 | 3.70 (m); 3.55 (m) | |
| N-Me-D-Leu | α | 63.1 | 5.35 (d, 9.5) |
| N-CH₃ | 30.1 | 3.10 (s) | |
| (S)-Lac | α | 68.9 | 5.10 (q, 7.0) |
| β | 20.8 | 1.55 (d, 7.0) |
Data sourced from Vervoort et al., 2000. acs.org
Table 2: Key Mass Spectrometry Data for this compound
| Ion | m/z (measured) | Formula | Significance |
| [M+H]⁺ | 1038.5724 | C₅₃H₈₀N₇O₁₄ | Molecular ion, confirms molecular weight |
| Fragment | 813.4078 | C₄₅H₅₇N₄O₁₀ | Loss of the side chain |
| Fragment | 226.1655 | C₁₅H₂₃N₂O₄ | Side chain fragment |
Data sourced from Vervoort et al., 2000 and related literature. google.comscispace.com
Chromatographic techniques were fundamental throughout the study of this compound. Thin-layer chromatography (TLC) was likely used for rapid monitoring of fractions during the initial column chromatography separations. High-Performance Liquid Chromatography (HPLC) was the definitive method for the final purification of this compound to obtain an analytically pure sample for spectroscopic analysis and biological testing. nih.gov Furthermore, HPLC played a critical role in the analytical separation of derivatized amino acids for the determination of their absolute configuration. mdpi.comsemanticscholar.org
While the three-dimensional structure of this compound itself has not been determined by X-ray crystallography, this technique has been applied to synthetic precursors and analogues of the tamandarin and didemnin (B1252692) families. acs.orgnih.gov X-ray crystallography provides unambiguous proof of the stereochemistry and conformation of a molecule in the solid state. wikipedia.org The data obtained from these related compounds have provided valuable insights that support the stereochemical assignments made for this compound through other methods.
Absolute Configuration Determination Methodologies
Determining the absolute stereochemistry of the chiral centers within this compound was a critical step in its complete structural elucidation. This was achieved through chemical degradation followed by chiral chromatography.
The absolute configurations of the constituent amino acids were established by a combination of acid and alkaline hydrolysis to break the amide and ester bonds, respectively. The resulting mixture of amino acids was then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). acs.orgnih.gov The resulting diastereomeric derivatives were analyzed by HPLC and their retention times were compared with those of authentic standards, allowing for the unambiguous assignment of the L or D configuration to each amino acid. mdpi.commdpi.com Additionally, Mosher's analysis was used to confirm the stereochemistry of other chiral centers in the molecule. frontiersin.org
Synthetic Strategies for Tamandarin a
Overview of Total Synthesis Approaches for Tamandarin A
The first total synthesis of (-)-Tamandarin A was achieved by the Joullié group, providing a foundational route to this natural product. acs.orgnih.govacs.org This and subsequent synthetic endeavors have navigated the challenges associated with the stereoselective construction of its unique amino acid and hydroxy acid components, the assembly of the linear depsipeptide precursor, the crucial macrocyclization step, and the final attachment of the side chain.
The retrosynthetic analysis of this compound generally involves a convergent strategy, dissecting the molecule into more manageable and synthetically accessible fragments. The primary disconnections are typically made at the ester and amide bonds of the macrocycle and at the point of side chain attachment.
A common retrosynthetic approach for this compound is outlined as follows:
Side Chain Disconnection: The complex side chain is disconnected from the threonine residue of the macrocycle, revealing the macrocyclic core and the linear side chain as two major fragments that can be synthesized separately and coupled in a late-stage step. acs.orgnih.gov
Macrocycle Disconnection (Macrolactamization/Macrolactonization): The 23-membered macrocycle is opened at a strategic amide or ester bond to yield a linear depsipeptide precursor. The choice of the disconnection point is crucial for an efficient macrocyclization reaction. acs.orgresearchgate.net For instance, one approach involves disconnection at the amide bond between the proline and N,O-dimethyltyrosine residues. scispace.comnih.gov
Linear Precursor Fragmentation: The linear precursor is further broken down into smaller peptide and hydroxy acid fragments. A key disconnection is often made to separate the N-terminal portion containing the side chain attachment point from the C-terminal portion. researchgate.net
Key Building Block Synthesis: The individual amino acid and hydroxy acid residues, particularly the non-standard Hiv-isostatine unit, are disconnected to their simpler starting materials. acs.orgnih.govacs.org
This convergent strategy allows for the parallel synthesis of the major fragments, which are then assembled to construct the final molecule.
A critical aspect of the total synthesis of this compound is the stereocontrolled synthesis of its constituent chiral building blocks. The macrocyclic core of this compound contains a simpler (R)-hydroxyisovaleryl (Hiv)-isostatine unit compared to the more complex unit found in didemnin (B1252692) B. acs.org The stereoselective synthesis of this Hiv-isostatine unit is a key challenge.
The synthesis of the Hiv-isostatine unit has been a focal point of synthetic efforts. acs.orgnih.govacs.org While specific details of the synthetic routes can vary, they generally involve asymmetric reactions to establish the correct stereochemistry at the multiple chiral centers of this unique amino acid derivative.
The construction of the linear depsipeptide precursor of this compound involves the sequential coupling of the constituent amino and hydroxy acids. This process requires efficient and reliable peptide and ester bond-forming reactions that minimize racemization. americanpeptidesociety.org
Standard solid-phase peptide synthesis (SPPS) and solution-phase methodologies are employed. mdpi.com The choice of coupling reagents is critical for achieving high yields and maintaining the stereochemical integrity of the chiral centers. Commonly used coupling reagents in the synthesis of complex peptides like the this compound precursor include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low racemization rates. acs.orgamericanpeptidesociety.org
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate): A classic and effective coupling reagent. acs.org
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Has been utilized for efficient side-chain coupling. researchgate.net
The careful selection of protecting groups for the various functional groups on the amino and hydroxy acids is also essential to ensure chemoselectivity during the elongation process.
The macrocyclization step, forming the 23-membered ring of this compound, is often one of the most challenging steps in the total synthesis. nih.govuni-kiel.dersc.org The success of this intramolecular reaction is highly dependent on the conformation of the linear precursor and the reaction conditions. Both macrolactamization (formation of an amide bond) and macrolactonization (formation of an ester bond) are viable strategies.
In the first total synthesis of this compound, a macrolactamization approach was successfully employed using HATU as the coupling reagent. acs.org Optimization of the macrocyclization site has been shown to significantly improve the reaction yield. For instance, changing the macrolactamization site from the bond between norstatine and threonine to the bond between proline and N,O-dimethyltyrosine resulted in a notable increase in yield. nih.govnih.gov
| Macrocyclization Strategy | Coupling Reagent | Reported Yield Improvement |
| Macrolactamization at Nst¹-Thr⁶ | Not specified in detail | Lower yield (e.g., 15%) nih.gov |
| Macrolactamization at Pro⁴-N,O-Me₂Tyr⁵ | HATU | Significantly improved yield (e.g., 65%) nih.govnih.gov |
High dilution conditions are typically necessary to favor the intramolecular cyclization over intermolecular oligomerization.
The final step in many total syntheses of this compound is the coupling of the side chain to the deprotected macrocyclic core. acs.org This convergent approach allows for the synthesis of various analogues by coupling different side chains to a common macrocyclic intermediate.
The coupling reaction is typically an amide bond formation between the carboxylic acid of the side chain and the secondary amine of the threonine residue in the macrocycle. Reagents such as BOP have been effectively used for this purpose. acs.org The successful coupling yields this compound, which can then be purified and characterized. acs.org
Semi-Synthetic Approaches to this compound and Analogues
Semi-synthetic approaches, which involve the chemical modification of the natural product or a synthetic intermediate, have been instrumental in exploring the structure-activity relationships of this compound. nih.govfigshare.com These studies often focus on modifications to the side chain, as this part of the molecule is known to be crucial for its biological activity. nih.govscispace.comupenn.edu
The synthesis of this compound analogues with altered side chains has been a common strategy. nih.gov This allows for the investigation of how changes in the side chain structure affect the biological properties of the molecule. For example, the synthesis of Tamandarin B analogues has provided insights into the SAR of this related compound. nih.govnih.govacs.org
Furthermore, analogues with modifications in the macrocycle have also been synthesized. nih.govupenn.edu For instance, the replacement of the leucine (B10760876) residue with a lysine (B10760008) has been explored to create a point of attachment for biological probes, which can be used to study the mechanism of action of this class of compounds. nih.govupenn.edu The development of fluorescently labeled analogues of this compound has also been a valuable tool for cellular localization studies. xenobe.org These semi-synthetic efforts are crucial for the development of new therapeutic agents with improved potency and selectivity. rsc.org
Comparative Analysis of Synthetic Yields and Efficiencies Across Different Routes
To date, the most comprehensive and well-documented total synthesis of this compound was reported by the Joullié research group. acs.orgfigshare.comnih.govnih.gov This seminal work stands as a benchmark for the synthesis of this natural product. A detailed analysis of other distinct and complete total syntheses by different research groups is limited, as the Joullié route remains the primary published pathway.
One of the most crucial and often lowest-yielding steps in the synthesis of such cyclodepsipeptides is the macrolactamization, the ring-closing reaction. In the context of synthesizing Tamandarin B analogues, a significant improvement in macrolactamization yield was achieved by strategically selecting the cyclization site. nih.govnih.gov Initial strategies involving a coupling between norstatine (Nst1) and threonine (Thr6) residues resulted in a modest 15% yield for the cyclization step. nih.gov By altering the disconnection point and performing the lactamization between proline (Pro4) and the aromatic moiety (N,O-Me2Tyr5), the yield for this critical step was dramatically increased to 65%. nih.gov This optimization highlights a key area where synthetic efficiency can be substantially enhanced.
The following table summarizes the key data from the first total synthesis of this compound and the notable improvement in the macrolactamization step developed during the synthesis of its analogs.
| Synthetic Route/Strategy | Number of Steps | Overall Yield (%) | Key Step Yield (%) | Reference |
|---|---|---|---|---|
| First Total Synthesis of this compound (Joullié et al.) | 15 | 12.8 | Not specified for macrolactamization | acs.org |
| Optimized Macrolactamization (Tamandarin B analog) | - | - | 65 (Pro4-Aromatic moiety) | nih.gov |
| Initial Macrolactamization (Tamandarin B analog) | - | - | 15 (Nst1-Thr6) | nih.gov |
Development of Streamlined Synthetic Pathways for Enhanced Accessibility
The development of more streamlined and efficient synthetic pathways is crucial for making complex natural products like this compound more accessible for further biological studies. Efforts in this area have primarily focused on optimizing key bond-forming reactions and reducing the number of synthetic steps where possible.
The research on Tamandarin B analogs has demonstrated that a high-yielding method to form the tamandarin macrocycle, coupled with a concise approach to the side chains utilizing common intermediates, can significantly improve the efficiency of producing various analogs. figshare.comupenn.edu This modular approach allows for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which are essential for understanding the biological function of these molecules. nih.gov
While the first total synthesis of this compound was a landmark achievement, ongoing research into the synthesis of related compounds has led to significant advancements in synthetic methodology. rsc.org These improvements, particularly in the critical macrolactamization step and the adoption of convergent strategies, pave the way for more efficient and accessible future syntheses of this compound and its analogs.
Chemical Modifications and Analogue Design of Tamandarin a
Rationale for Analogue Synthesis in Tamandarin A Research
The primary motivation for designing and synthesizing analogues of this compound is to systematically probe how specific structural features influence its biological activity. nih.gov Tamandarins, including this compound and B, are closely related to didemnins (B1670499), differing primarily in the composition of their macrocyclic core. nih.govscispace.com This close relationship allows researchers to leverage the extensive knowledge gained from didemnin (B1252692) studies to inform the design of novel tamandarin derivatives. nih.gov
A significant advantage in this field is that tamandarins have a comparatively more accessible synthetic pathway than didemnins. nih.govresearchgate.netresearchgate.net This facilitates the production of a wider array of new derivatives for biological evaluation. The goals of these synthetic endeavors are multifaceted: to pinpoint the exact pharmacophore responsible for its potent cytotoxicity, to potentially enhance its therapeutic index, and to develop molecular probes to identify its cellular targets. nih.govnih.govupenn.edu By creating hybrid molecules and modifying specific residues, scientists aim to understand whether tamandarins and didemnins share common molecular targets and mechanisms of action. nih.govacs.org
Synthesis of Macrocyclic Core-Modified this compound Analogues
Modifications to the macrocyclic core of this compound are a key strategy for investigating the structural requirements for its bioactivity. These changes can involve altering the ring's size, its atomic composition, or substituting the constituent amino and hydroxy acid units.
The fundamental structural difference between the tamandarin and didemnin families lies in their macrocyclic framework. Tamandarins possess a 21-membered ring containing a hydroxyisovaleric acid (Hiv) residue. scispace.com In contrast, didemnins feature a larger, 23-membered macrocycle that incorporates an (α-hydroxyisovaleryl)propionic acid (Hip) unit. scispace.com Therefore, the synthesis of tamandarins themselves can be viewed as a ring-size modification relative to the didemnin scaffold.
Strategic changes to the macrolactamization site during synthesis have been shown to significantly improve reaction yields. An optimized route involves forming the macrocycle at the Proline-N,O-dimethyltyrosine (Pro-N,O-Me₂Tyr) junction, which has proven highly successful in both didemnin and tamandarin syntheses, achieving yields of up to 65%. researchgate.netresearchgate.net This is a substantial improvement over the 15% yield obtained when closing the ring between the norstatine (Nst) and threonine (Thr) residues. researchgate.net
| Macrocycle | Key Residue | Ring Size | Reference |
| This compound | Hydroxyisovaleric acid (Hiv) | 21-membered | scispace.com |
| Didemnin B | (α-hydroxyisovaleryl)propionic acid (Hip) | 23-membered | scispace.com |
To probe the importance of the aromatic N,O-diMeTyr⁵ residue in didemnin B, analogues were synthesized where this unit was replaced by N-MeLeu and N-MePhe. researchgate.net Such substitutions help determine the role of aromaticity and the methoxy (B1213986) group in biological activity. researchgate.net In a more targeted approach for creating molecular tools, a [Lys³]tamandarin M analogue was designed. researchgate.netupenn.edu The introduction of a lysine (B10760008) residue with its reactive side chain provides a specific point of attachment for biological probes, enabling studies to clarify the mechanism of action without disrupting the crucial side chain, which is known to be the primary site of activity. researchgate.netupenn.edu The general principle of creating depsipeptides through the exchange of α-amino acids and α-hydroxy acids is a well-established method for generating structural diversity. nih.govnih.gov
Synthesis of Side Chain-Modified this compound Analogues
It is well-established that the biological activities of the didemnin family are heavily dependent on the structure of the peptide side chain. nih.gov This knowledge has guided the synthesis of numerous this compound and B analogues with modified side chains to explore and optimize their cytotoxic and immunosuppressive properties.
Early studies on didemnins revealed that even minor changes to the alkyl side chains can impact bioactivity. For example, nordidemnin B, which has an isopropyl group instead of the sec-butyl group on the isostatine (B12759420) residue, was found to be equipotent with didemnin B, indicating that some modifications in this region are tolerated. nih.gov Conversely, more significant alterations, such as shortening the alkyl chain of the leucine (B10760876) residue in the side chain, led to a marked decrease in cytotoxic activity. nih.govresearchgate.net These findings highlight the sensitivity of the molecule's activity to the side chain's steric and lipophilic properties. The synthesis of tamandarin analogues with side chains found in naturally occurring, highly active didemnins has been a fruitful strategy to produce new compounds with impressive biological profiles. nih.gov
| Analogue Type | Modification | Effect on Activity | Reference |
| Nordidemnin B | Isostatine sec-butyl replaced with isopropyl | Retained potency | nih.gov |
| Didemnin Analogue | Shortened leucine alkyl chain | Significant decrease | nih.govresearchgate.net |
| Didemnin Analogue | Removal of N-Me group from leucine | Significant decrease | nih.govresearchgate.net |
| Didemnin Analogue | Replaced D-leucine with L-leucine | Significant decrease | nih.govresearchgate.net |
To better understand how and where this compound acts within a cell, functionalized analogues have been developed for use as molecular probes. A key example is the synthesis of [Lys³]tamandarin M, where a lysine residue is incorporated into the macrocycle. researchgate.netupenn.edu The primary amine on the lysine side chain serves as a chemical handle to attach reporter molecules, such as fluorescent dyes or affinity tags. upenn.edu This design strategically places the attachment point on the macrocycle, leaving the biologically critical side chain unmodified and intact. researchgate.netupenn.edu Fluorescently labeled didemnin and tamandarin analogues have been successfully used in fluorescence microscopy studies, providing data that supports a common mechanism of action for these two families of compounds. nih.gov This approach is part of a broader strategy in chemical biology to use synthetic chemistry to create tools for mechanistic studies. encyclopedia.pubnih.gov
Conformational Analysis of this compound Analogues through Spectroscopic and Computational Methods
A significant area of investigation has been the conformation of the side chain, which is believed to play a crucial role in the molecule's interaction with its biological targets. nih.gov To probe the importance of specific conformations, scientists have designed and synthesized conformationally restricted analogues. researchgate.net In these analogues, flexible portions of the molecule are replaced with more rigid structures to lock the molecule into a particular shape. acs.org
One notable study focused on creating this compound analogues where the Pro8-N-Me-d-Leu7 dipeptide in the side chain was substituted with a spirolactam β-turn mimetic. nih.govacs.org This modification was intended to fix the conformation of this part of the side chain and study how this restriction affects the molecule's biological function. researchgate.net The conformational analysis of these new structures relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.gov
For instance, in the related compound Aplidine, which shares a similar structure, NMR studies revealed the presence of both cis and trans isomers (rotamers) at the amide bond between the pyruvyl and proline residues in the side chain. nih.gov However, when the flexible proline dipeptide was replaced with the rigid spirolactam in an analogue, the conformational analysis showed a significant change. nih.govacs.org
Computational methods, such as molecular mechanics and molecular dynamics simulations, complement the experimental data from NMR. researchgate.netresearchgate.net These simulations are used to generate low-energy three-dimensional models of the analogues. By calculating the energies of different possible conformations (e.g., cis and trans rotamers), researchers can predict which shape is the most stable. nih.gov
In the case of the spirolactam-containing analogues, the conformational analysis using both NMR and molecular modeling demonstrated that the rigid mimetic structure significantly stabilized the trans rotamer at the amide bond. nih.govacs.org This contrasts with the natural compounds where both cis and trans conformations are observed. nih.gov This finding, coupled with the observation that these conformationally restricted analogues exhibited a 1-2 orders of magnitude decrease in cytotoxicity, suggests that the ability to adopt a cis conformation at this position may be crucial for the potent biological activity of this compound. nih.govacs.org
The data below summarizes the key conformational findings for a closely related spirolactam analogue of Aplidine, with direct relevance to the understanding of this compound analogues.
| Compound | Key Amide Bond | Observed Conformations | Predominant Conformation | Method of Analysis | Reference |
| Aplidine (Natural Product) | pyruvyl⁹-Pro⁸ | cis and trans rotamers | Roughly equal stabilization | NMR, Molecular Modeling | nih.gov |
| Spirolactam Aplidine Analogue | pyruvyl⁹-spirolactam | cis and trans rotamers | trans rotamer preferentially stabilized | NMR, Molecular Modeling | nih.govacs.org |
This integrated approach of synthesis, spectroscopic analysis, and computational modeling is pivotal. It allows for a detailed exploration of the structure-activity relationships, indicating that the specific conformational flexibility in the side chain of this compound is not arbitrary but is finely tuned for optimal interaction with its cellular target. nih.gov
Molecular and Cellular Mechanisms of Action of Tamandarin a
Investigation of Direct Molecular Targets in Eukaryotic Systems
Identifying the direct molecular binding partners of Tamandarin A is fundamental to unraveling its mechanism of action. Research has primarily focused on its interactions with key proteins involved in essential cellular processes.
Elucidation of Interactions with Eukaryotic Elongation Factor 1 Alpha (eEF1A)
A primary molecular target of this compound is the eukaryotic elongation factor 1 alpha (eEF1A). acs.orgnih.gov This protein plays a critical role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA to the ribosome. encyclopedia.pubmhmedical.com this compound, along with the closely related didemnins (B1670499), binds to eEF1A, particularly when it is in its GTP-bound state. nih.govacs.org This interaction is thought to stabilize the eEF1A/GTP/aa-tRNA complex at the ribosomal A-site, thereby stalling the translation process as eEF1A is not released from the ribosome. encyclopedia.pub
Molecular modeling and dynamics simulations suggest that the p-methoxyphenyl ring of these depsipeptides inserts into a hydrophobic pocket on domain 2 of eEF1A. nih.govacs.org This pocket is normally occupied by the 3' terminal adenine (B156593) of aminoacyl-tRNA or the aromatic side chain of the nucleotide exchange factor eEF1Bα. nih.govacs.org The binding is further stabilized by interactions with domain 1 of eEF1A, allowing the molecule to fit securely at the interface of these two domains. nih.govacs.org This specific binding accounts for the higher affinity of these compounds for the GTP-bound conformation of eEF1A. nih.govacs.org
Assessment of Binding to Palmitoyl-Protein Thioesterase 1 (PPT1)
Another identified binding partner for the didemnin (B1252692)/tamandarin class of molecules is palmitoyl-protein thioesterase 1 (PPT1). acs.orgnih.gov PPT1 is a lysosomal enzyme that removes palmitate from lipid-modified proteins, a process crucial for regulating the membrane association and signaling of various proteins. proteopedia.orgacs.org While the interaction with PPT1 has been established, its precise role in the potent antiproliferative effects of these compounds has been questioned, suggesting that the eEF1A-mediated inhibition of protein synthesis may not fully account for their cytotoxicity. acs.orgnih.gov Didemnin B, a close analog of this compound, was found to inhibit recombinant human PPT1 with a K_i of 92 nM in an uncompetitive manner, preferentially binding to the enzyme-substrate complex. acs.org
Identification of Other Binding Proteins or Enzymes
While eEF1A and PPT1 are the most extensively studied targets, research using fluorescently labeled analogs of this compound and didemnins has suggested interactions with other proteins. xenobe.org Small molecule co-immunoprecipitation experiments have indicated that these compounds can selectively pull down a family of Icam (Intercellular Adhesion Molecule) molecules in both human and zebrafish cells. xenobe.org These targets are notably expressed in chondrocyte cells, where the fluorescent analogs have been observed to localize. xenobe.org Further validation of these potential targets is ongoing. xenobe.org
Analysis of Intracellular Signaling Pathway Perturbations
The binding of this compound to its molecular targets triggers a cascade of events that disrupt intracellular signaling pathways, ultimately leading to cellular dysfunction and death. The inhibition of eEF1A and PPT1 can have far-reaching consequences beyond the direct halting of their canonical functions.
For instance, the perturbation of eEF1A function can impact non-canonical roles of this protein. In some contexts, eEF1A2 interacts with and blocks the pro-apoptotic activity of double-stranded RNA-dependent protein kinase (PKR). encyclopedia.pub The presence of compounds like plitidepsin (B549178) (a didemnin analog) can disengage PKR from eEF1A2, restoring its kinase activity and initiating extrinsic apoptosis through the activation of MAPK and NF-κB signaling cascades. encyclopedia.pub While not directly demonstrated for this compound, its similar mechanism of action suggests it could trigger comparable pathway perturbations. The activation of the JNK and p38 MAPK pathways has been associated with the apoptotic program induced by the related compound, Aplidin. nih.gov
Biochemical Characterization of Enzymatic Inhibition or Modulation (in vitro studies)
In vitro studies have been instrumental in characterizing the inhibitory effects of the didemnin/tamandarin family on their target enzymes. As mentioned, didemnin B was shown to be an uncompetitive inhibitor of PPT1, indicating that it binds to the enzyme-substrate complex. acs.org This mode of inhibition can be particularly effective as increasing substrate concentration does not overcome the inhibitory effect.
Regarding eEF1A, in vitro protein synthesis assays have confirmed that this compound is equipotent to didemnin B in inhibiting this process. researchgate.net The mechanism involves the stabilization of the ribosome-eEF1A complex, which in turn blocks the binding of elongation factor 2 (EF-2) to the ribosome, thereby preventing translocation. researchgate.net
| Target Enzyme | Inhibitor | Inhibition Type | K_i Value |
| Palmitoyl-Protein Thioesterase 1 (PPT1) | Didemnin B | Uncompetitive | 92 nM |
This table summarizes the in vitro enzymatic inhibition data for Didemnin B, a close structural and functional analog of this compound. acs.org
Cellular Phenotypes Induced by this compound (e.g., Protein Synthesis Inhibition, Apoptosis Pathways in cellular models)
The molecular interactions and pathway perturbations initiated by this compound manifest as distinct cellular phenotypes, most notably the inhibition of protein synthesis and the induction of apoptosis.
The inhibition of protein synthesis is a direct consequence of this compound's binding to eEF1A. nih.govacs.orgresearchgate.net This has been consistently observed in various cell-based assays. researchgate.net The arrest of translation at the elongation stage is a key feature of its cytotoxic activity. researchgate.net
Comparative Mechanistic Research with Didemnin Class Compounds
This compound belongs to a larger family of cyclic depsipeptides that includes the well-studied didemnin class of compounds. Due to their structural similarities, a significant body of research has focused on comparing their mechanisms of action to understand the subtle yet important differences in their biological activities.
Research has consistently shown that both this compound and didemnin B share a primary molecular target: the eukaryotic elongation factor 1-alpha (eEF1A). researchgate.netresearchgate.net This protein is a critical component of the cellular machinery responsible for protein synthesis, specifically in the elongation phase of translation. By binding to eEF1A, both this compound and didemnins inhibit protein synthesis. researchgate.netresearchgate.net Molecular dynamics simulations and biochemical assays have suggested that these compounds bind to a hydrophobic pocket on the surface of eEF1A's domain 2. researchgate.net This interaction is thought to stabilize the eEF1A/GTP/aa-tRNA complex on the ribosome, preventing the release of eEF1A and thereby halting the elongation of the polypeptide chain. encyclopedia.pubnih.gov
While both classes of compounds target eEF1A, the specifics of their interactions and the resulting biological consequences have been a subject of detailed investigation. For instance, studies have shown that modifications to the side chain, which is a major contributor to biological activity, have a parallel effect on the cytotoxicity of both tamandarins and didemnins, further supporting a shared mechanism of action. nih.gov Some research indicates that this compound may exhibit slightly more potent cytotoxic activity against certain human cancer cell lines compared to didemnin B. mdpi.comnih.gov For example, in one study, this compound showed IC50 values of 1.69 nM, 1.29 nM, and 0.94 nM against BX-PC3 pancreatic carcinoma, DU145 prostate carcinoma, and UM-SCC-10B laryngeal squamous cell carcinoma cell lines, respectively. mdpi.com
In addition to their primary target, eEF1A, research on didemnin B has identified a second molecular target, palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the post-translational modification of proteins. acs.orgencyclopedia.pub Didemnin B has been shown to inhibit PPT1, and this dual inhibition of both eEF1A and PPT1 is thought to contribute to its potent apoptotic effects in cancer cells. researchgate.netencyclopedia.pub However, it remains to be definitively established through direct comparative studies whether this compound also interacts with and inhibits PPT1. The focus of most comparative discussions remains on their shared interaction with eEF1A.
Cryo-electron microscopy and single-molecule fluorescence resonance energy transfer (smFRET) studies have provided deep insights into how didemnin B and another eEF1A inhibitor, ternatin-4, differentially affect the conformational dynamics of eEF1A on the ribosome. encyclopedia.pubnih.gov These studies have revealed that while they bind to the same site, they induce distinct conformational states in eEF1A, which correlates with differences in their inhibitory kinetics. encyclopedia.pubnih.gov Specifically, didemnin B is shown to trap eEF1A in an active, GTP-bound conformation even after GTP hydrolysis, leading to a more persistent inhibition. nih.gov While similar in-depth structural and kinetic studies directly comparing this compound with didemnins are not as extensively documented, the existing body of evidence strongly suggests a highly conserved mechanism of action centered on the inhibition of eEF1A.
The table below summarizes the comparative cytotoxic activities of this compound and Didemnin B against various cancer cell lines as reported in the literature.
| Cell Line | Compound | IC50 (nM) |
| BX-PC3 (Pancreatic Carcinoma) | This compound | 1.69 |
| DU145 (Prostate Carcinoma) | This compound | 1.29 |
| UM-SCC-10B (Laryngeal Squamous Cell Carcinoma) | This compound | 0.94 |
| L1210 (Murine Leukemia) | Didemnin B | ~0.3 (as ng/mL) |
| P-388 (Murine Leukemia) | Didemnin B | ~0.175 (as ng/mL) |
| A-549 (Human Lung Carcinoma) | Didemnin B | ~0.5 (as ng/mL) |
| HeLa (Human Cervix Epithelioid Carcinoma) | Didemnin B | ~0.5 (as ng/mL) |
| B-16 (Mouse Melanoma) | Didemnin B | ~0.225 (as ng/mL) |
Structure Activity Relationship Sar Studies of Tamandarin a and Its Analogues
Correlation Between Macrocyclic Architecture and Biological Activity Profiles (in vitro cellular models)
The macrocyclic framework of Tamandarin A is a critical determinant of its biological activity. ub.edumdpi.com SAR studies consistently indicate that an intact macrolactone structure is essential for cytotoxicity and antiviral properties. mdpi.comnih.gov this compound is structurally similar to the didemnin (B1252692) family of depsipeptides but possesses a key difference in its macrocyclic core: the α-(α-hydroxyisovaleryl)propionyl (Hip) unit found in didemnins (B1670499) is replaced by a simpler (S)-hydroxyisovaleric acid (Hiv) residue in tamandarins. mdpi.compsu.edumdpi.com
Determinants of Side Chain Structure for Potency and Selectivity (in vitro cellular models)
While the macrocycle is essential, the linear peptide side chain is a major modulator of potency and selectivity. nih.gov It is well-established that the biological activities of both tamandarins and the related didemnins are strongly dependent on the structure of the side chain. nih.gov This has led to the synthesis of numerous this compound and B analogues where the side chain is systematically modified. acs.orgnih.gov
A key strategy has been to append side chains from highly active didemnin compounds onto the tamandarin macrocycle. nih.gov This approach has yielded analogues with remarkable potency. For instance, three specific side chains were selected for their ability to enhance biological activity in the didemnin series: the side chain from the clinically tested drug Aplidine (dehydrodidemnin B), the side chain from the potent Didemnin M, and a synthetic ψ[CH₂NH] amide bond surrogate designed to probe the importance of the prolyl amide linkage. nih.gov
When these side chains were attached to the tamandarin macrocycle, the resulting analogues displayed impressive bioactivity in the National Cancer Institute's 60-cell line screen (in vitro). nih.gov The change in biological activity observed with these tamandarin analogues mirrored the effects seen in the corresponding didemnin series, indicating that tamandarins may function as mimics of didemnins, sharing common molecular targets and mechanisms of action. acs.orgnih.gov
The following table summarizes the in vitro anticancer activity of three such Tamandarin B analogues, demonstrating the profound influence of the side chain on potency. nih.gov
| Compound | Side Chain Origin/Type | GI₅₀ (Growth Inhibition) | TGI (Total Growth Inhibition) | LC₅₀ (Lethal Concentration) |
| Tamandarin M (20) | From Didemnin M | ≤10 nM in all cell lines | <200 nM in 50/60 cell lines | >1 µM in 45/60 cell lines |
| Dehydrotamandarin B (21) | From Aplidine | ≤10 nM in 23/60 cell lines | <700 nM in 29/60 cell lines | >1 µM in 55/60 cell lines |
| Amide Surrogate (22) | ψ[CH₂NH] between Leu and Pro | ≤10 nM in 28/60 cell lines | <700 nM in 44/60 cell lines | >1 µM in 48/60 cell lines |
Of these, the Tamandarin M analogue exhibited the most potent and consistent activity across the tested cell lines. nih.gov These findings underscore that the side chain is a crucial determinant for optimizing the cytotoxic profile of the tamandarin scaffold. nih.gov
Stereochemical Requirements for Molecular Recognition and Activity
The complex structure of this compound includes multiple chiral centers, and their specific stereochemistry is fundamental to its biological activity. The absolute configurations of the amino acid components of natural tamandarins have been determined through chemical degradation and analysis. acs.org
Studies on related compounds provide strong evidence for the stereochemical sensitivity of the molecular target. For example, early studies on nordidemnin B, which has a minor stereochemical variation in an alkyl side chain compared to Didemnin B, showed it to be equipotent, suggesting some tolerance for modifications at that specific position. nih.gov However, more profound conformational changes resulting from altered stereochemistry can drastically affect activity.
Research into conformationally constrained analogues has provided deeper insight. To study the bioactive conformation, a spirolactam was used as a β-turn mimetic to replace the Pro-N-Me-d-Leu dipeptide segment in the side chain of Aplidine and this compound analogues. acs.org This modification was designed to lock the peptide backbone into a specific spatial arrangement. Conformational analysis of these constrained analogues suggested a preference for a cis rotamer at the amide bond preceding the proline residue in the bioactive conformation of Aplidine, a closely related compound. researchgate.net Such studies highlight that not just the sequence, but the precise three-dimensional arrangement of the side chain, governed by the stereochemistry of its components, is critical for effective molecular recognition at the target site.
Computational Modeling for Predictive SAR and Conformation-Activity Relationships
Computational modeling has become an invaluable tool for rationalizing the SAR of tamandarins and predicting the activity of new analogues. Molecular dynamics simulations have been used to develop models for the binding of tamandarins and didemnins to their molecular target, the human elongation factor eEF1A. psu.edu
These models provide a structural basis for the observed SAR, explaining, for instance, the potent and selective binding of these compounds to eEF1A in its GTP-bound state. psu.edu The computational models are consistent with biochemical evidence and help rationalize why modifications to both the macrocycle and the side chain affect binding affinity and subsequent inhibition of protein synthesis. nih.govpsu.edu
The development of these models is informed by experimental data on the solution conformation of this compound, which has been investigated using NMR techniques, including J-value analysis and NOESY/ROESY experiments. acs.org Furthermore, conformational analysis of synthetic analogues, such as those containing spirolactam constraints, provides crucial data to refine and validate the computational models. acs.orgorcid.org By correlating the preferred conformations of active and inactive analogues with their biological data, these models can predict the conformational requirements for activity and guide the design of new compounds with enhanced potency. acs.org
Development of Pharmacophore Models Based on SAR Data
The culmination of SAR studies, including the synthesis of analogues and computational analysis, is the development of a pharmacophore model. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity. While a definitive pharmacophore model for this compound has not been explicitly published, the body of research provides a strong foundation for its key features.
The key elements of a tamandarin pharmacophore would include:
The intact macrocyclic core: This serves as a rigid scaffold to correctly orient the other functional groups. mdpi.com
Specific hydrogen bond donors and acceptors: The amide and ester groups within the macrocycle and side chain are critical for interaction with the target protein. psu.edu
Defined hydrophobic and hydrophilic regions: The spatial arrangement of lipophilic amino acid side chains and polar groups dictates target recognition and cell permeability.
A specific 3D conformation of the side chain: As revealed by studies on conformationally constrained analogues, the β-turn in the side chain is a crucial element of the bioactive conformation. acs.org The synthesis of mimetics that lock this turn is a direct method of probing the pharmacophore. acs.org
Research into related marine peptides has demonstrated the utility of this approach, where understanding the structural features provides new insights into the pharmacophore model for target selectivity. mdpi.com The ongoing synthesis and evaluation of novel tamandarin analogues continue to refine our understanding of the precise structural requirements for their potent biological activity, paving the way for a detailed pharmacophore model. mdpi.comresearchgate.net
Advanced Research Methodologies and Future Perspectives for Tamandarin a
Application of Chemoproteomic and Affinity-Based Probing Techniques
Chemoproteomics has emerged as a powerful strategy for identifying the cellular targets of bioactive small molecules like Tamandarin A. researchgate.netencyclopedia.pubnih.govnih.gov This approach utilizes chemical probes to investigate protein-small molecule interactions directly within complex biological systems. researchgate.netchomixbio.com Affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP) are two prominent techniques in this field that help to elucidate a compound's mechanism of action and potential off-target effects. nih.govnih.gov
Affinity-based probes (AfBPs) are designed with a recognition element that binds to the target protein, a reactive group for covalent modification, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov In the context of this compound, researchers have synthesized fluorescent analogues to probe its interactions within cells. xenobe.orgacs.org For example, a fluorescently labeled this compound analogue was used in pull-down experiments, a form of affinity chromatography, which successfully identified eukaryotic Elongation Factor 1 Alpha (eEF1A) as a primary binding partner. xenobe.orgresearchgate.net
Another key technique is photoaffinity labeling (PAL), where a photo-reactive group (e.g., diazirine or benzophenone) is incorporated into the probe. researchgate.netresearchgate.net Upon photoirradiation, a highly reactive species is generated that covalently crosslinks the probe to its binding partner, allowing for subsequent identification via mass spectrometry. researchgate.netresearchgate.net The synthesis of Lys3 Tamandarin M, an analogue designed for attachment to a biological probe, highlights the strategic development of tools for such affinity studies, aiming to clarify the mode of action for this class of molecules with an intact side chain crucial for activity. acs.org These chemoproteomic approaches are invaluable for validating targets and understanding the polypharmacology of complex natural products. researchgate.net
Table 1: Chemoproteomic Techniques for this compound Target Identification
| Technique | Description | Application Example for Tamandarin/Didemnins (B1670499) | Key Findings |
|---|---|---|---|
| Affinity Chromatography / Pull-down | A bait molecule (e.g., biotin-labeled this compound) is immobilized on a solid support to capture binding partners from cell lysates. researchgate.net | Use of a fluorescent analogue of this compound for small molecule co-immunoprecipitation. xenobe.org | Identified eEF1A and a family of Icam molecules as binding partners. xenobe.orgresearchgate.net |
| Photoaffinity Labeling (PAL) | A probe with a photo-reactive group is used to covalently link to its target upon light activation, enabling identification. researchgate.net | A photoaffinity probe based on the related compound ternatin was used to capture its binding partner. researchgate.net | Confirmed eEF1A as the direct target. researchgate.net |
| Fluorescence Microscopy | Fluorescently tagged analogues are used to visualize the subcellular localization of the compound. xenobe.org | An IAF-labeled analogue of this compound was used to observe its distribution in a transparent fish model. xenobe.org | Showed specific localization within chondrocyte cells in the spine and fins. xenobe.org |
Integration of Advanced Biophysical Methods for Target Interaction Studies
To comprehend the nuanced interactions between this compound and its biological targets, researchers employ a suite of advanced biophysical methods. These techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and structural changes, which are crucial for understanding the mechanism of action at a molecular level. arxiv.org
Several methods are used to study these interactions:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): This label-free technique monitors the binding of an analyte (like this compound) to a ligand (like eEF1A) immobilized on a sensor chip in real-time. It yields kinetic data, including association (kon) and dissociation (koff) rates, from which the KD can be calculated. acs.org
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding. arxiv.org This method can determine binding affinities in solution, even in complex biological liquids like cell lysates. arxiv.org
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding. arxiv.org An increase in thermal stability indicates a direct interaction. arxiv.org
Cryogenic Electron Microscopy (Cryo-EM) and X-ray Crystallography: These high-resolution structural biology techniques can reveal the atomic details of how a ligand binds to its target protein. Cryo-EM has been used to determine how the related compound didemnin (B1252692) B traps eEF1A on the ribosome, preventing its release and inhibiting protein synthesis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of protein-ligand complexes in solution, identifying the specific amino acid residues involved in the interaction. acs.org
Studies on the related compound didemnin B have leveraged single-molecule fluorescence imaging and cryo-EM to show that it binds to a common site on eEF1A, trapping it in an intermediate state and preventing the accommodation of aminoacyl-tRNA on the ribosome. nih.gov These methods revealed that while didemnin B and another eEF1A inhibitor, ternatin-4, share the same binding site, they induce distinct dynamic effects that correlate with their different impacts on protein synthesis. nih.gov Such detailed biophysical characterization is essential for the rational design of new this compound analogues with improved therapeutic properties.
Table 2: Biophysical Methods for Studying this compound-Target Interactions
| Method | Principle | Information Gained | Relevance to this compound |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS). | Characterizing the thermodynamic driving forces of this compound binding to eEF1A. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. acs.org | Binding kinetics (kon, koff), affinity (KD). acs.org | Quantifying the real-time binding and dissociation rates of this compound with its target. |
| MicroScale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which alters upon binding. arxiv.org | Binding affinity (KD) in solution. | Determining binding affinity in various buffers and complex biological matrices. |
| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen molecules to determine high-resolution structures. nih.gov | Atomic-level structure of the ligand-protein complex. | Visualizing the precise binding mode of this compound on the eEF1A-ribosome complex. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information. acs.org | Identification of binding site residues and conformational changes in solution. | Mapping the interaction interface between this compound and eEF1A. |
Exploration of Biosynthetic Pathways and Enzymes Involved in Natural Production
This compound, like the closely related didemnins, is a cyclic depsipeptide whose complex structure suggests a microbial origin. researchgate.netmdpi.com Research has confirmed that these molecules are not produced by the host ascidian itself, but by symbiotic bacteria. xenobe.orgnih.gov Specifically, the α-proteobacteria Tistrella mobilis and Tistrella bauzanensis have been identified as the producers of didemnins. acs.orgnih.govfigshare.com
The biosynthesis is governed by a large, hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster, named the did cluster. nih.govwikipedia.org This enzymatic assembly line is responsible for the step-by-step construction of the peptide backbone and the incorporation of unusual fatty acid and amino acid precursors. nih.gov
Key features of the didemnin biosynthetic pathway include:
A Hybrid NRPS-PKS System: The did gene cluster encodes a multi-protein complex with 13 distinct modules, including eight NRPS and two PKS modules. nih.govwikipedia.org
Modular Assembly: Each module is responsible for incorporating a specific building block (an amino acid or a ketide unit) into the growing chain in a co-linear fashion. nih.gov The domains within each module (e.g., Adenylation, Thiolation, Condensation, Ketosynthase, Acyltransferase) perform the necessary chemical reactions. wikipedia.org
Unusual Precursors: The pathway incorporates non-standard residues like isostatine (B12759420) (Ist), which is formed through PKS-mediated extension of an amino acid. nih.gov this compound contains a simpler hydroxyisovaleric acid (Hiv) unit in place of the α-(α-hydroxyisovaleryl)propionic acid (Hip) found in didemnin B, indicating a subtle variation in the PKS machinery. scispace.com
Post-Assembly Maturation: The NRPS-PKS machinery synthesizes precursor molecules, such as didemnins X and Y, which are then converted into the final active compounds like didemnin B outside the cell. acs.orgnih.govfigshare.com This maturation involves a transmembrane CAAX hydrolase homolog, DidK, which cleaves an N-terminal prodrug scaffold, facilitating secretion and activation. nih.gov
Understanding this biosynthetic pathway is crucial. It not only confirms the microbial origin of this compound but also opens the door to biosynthetic engineering. By manipulating the genes and enzymes in the did cluster, it may be possible to generate novel analogues of this compound with enhanced activity or improved pharmacological properties, a strategy that could overcome the supply limitations of sourcing from the natural marine environment. nih.govgoogle.com
Theoretical and Computational Chemistry for Rational Design of Novel Analogues
Theoretical and computational chemistry are indispensable tools for accelerating the discovery and optimization of therapeutic agents based on natural products like this compound. dntb.gov.uaamazonaws.com These methods provide insights into structure-activity relationships (SAR) and allow for the rational design of novel analogues with potentially superior properties. researchgate.netnih.gov
Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking, are used to study the interaction between this compound and its primary target, eEF1A. researchgate.netresearchgate.net A proposed binding model for the related didemnins suggests that the depsipeptide fits into a hydrophobic pocket at the interface of domains 1 and 2 of the GTP-bound form of eEF1A. researchgate.netacs.org This model, consistent with biochemical data and SAR, provides a structural basis for the high affinity and specificity of these compounds and serves as a blueprint for designing new derivatives. acs.org For instance, computational design could focus on modifying the side chain or macrocycle to enhance interactions with specific residues in this binding pocket, potentially increasing potency or altering selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures of a series of analogues with their biological activities. mdpi.com By identifying key structural features that contribute positively or negatively to potency, QSAR can guide the synthesis of more effective compounds. The design of simplified analogues, where complex parts of the molecule are replaced with simpler tethers while maintaining the bioactive conformation, is another strategy informed by computational modeling. researchgate.net
The synthesis of various this compound and B analogues has already provided valuable SAR data, showing that modifications to both the side chain and the macrocycle can significantly impact biological activity. nih.govscispace.comresearchgate.net Integrating these empirical findings with computational models allows for a more predictive and efficient approach to drug design, reducing the need for extensive and costly trial-and-error synthesis and screening. researchgate.net
Elucidation of Ecological Roles in Marine Environments
The potent cytotoxicity of this compound raises questions about its natural function in the marine ecosystem. Secondary metabolites in sessile, soft-bodied marine invertebrates like ascidians are often not for primary metabolic processes but serve crucial ecological roles, primarily as chemical defenses against predators, fouling organisms, and pathogens. nih.govresearchgate.netnih.gov
Studies have been conducted to explicitly determine the ecological purpose of this compound and the related didemnin B. acs.orgresearchgate.net Research using fluorescently labeled analogues of both compounds demonstrated that they function as a potent chemical defense mechanism, specifically as a fish repellent. acs.orgarxiv.org
In feeding experiments, fish that consumed food pellets treated with very low concentrations of the this compound analogue showed an immediate and strong negative reaction, often resulting in regurgitation. acs.orgresearchgate.net This deterrent effect discourages predation, allowing the producing ascidian (or its symbiotic bacteria) to survive in a predator-rich environment. researchgate.net The selective cytotoxicity of the compound is key to this role; it is potent enough to be a functional repellent without being a non-specific toxin to the entire ecosystem. arxiv.org The observation that a fluorescent this compound analogue localizes in the chondrocytes of fish further supports its interaction with vertebrate predators. xenobe.org
The production of such powerful defensive compounds by symbiotic microorganisms is a common strategy in the marine world. nih.govnih.gov The host ascidian provides a protected environment for the bacteria, which in turn produce metabolites that defend the host. nih.gov Understanding this ecological role provides context for the compound's potent bioactivity and highlights the evolutionary pressures that have shaped such complex molecules.
Q & A
Q. How can Tamandarin A be isolated and characterized from natural sources?
To isolate this compound, employ chromatographic techniques (e.g., HPLC, column chromatography) paired with spectroscopic methods (NMR, MS) for structural elucidation. Ensure reproducibility by documenting solvent systems, retention times, and spectral data parameters. Validate purity via melting point analysis and comparative TLC against known standards .
Q. What analytical techniques are critical for validating the purity and structural integrity of synthesized this compound?
Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation, nuclear magnetic resonance (NMR) for stereochemical analysis, and X-ray crystallography for absolute configuration determination. Cross-validate results with IR spectroscopy and HPLC purity checks (>95% purity threshold) .
Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?
Prioritize dose-response experiments using cell lines relevant to the target pathway (e.g., cancer, antimicrobial). Include positive/negative controls and triplicate trials to account for variability. Use IC₅₀/EC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks. Monitor intermediates via LC-MS and optimize purification steps (e.g., gradient elution in flash chromatography). Compare yields against computational predictions (DFT studies) .
Q. How can contradictions in this compound’s reported bioactivity data be resolved?
Conduct meta-analyses to identify methodological disparities (e.g., assay protocols, cell lines). Replicate conflicting studies under standardized conditions, incorporating error analysis (e.g., confidence intervals, p-values). Cross-reference with structural analogs to isolate structure-activity relationships (SARs) .
Q. What frameworks ensure rigorous literature reviews for this compound-related hypotheses?
Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine search strategies. Use databases like PubMed, Web of Science, and SciFinder with Boolean operators (e.g., "this compound AND synthesis NOT commercial"). Exclude non-peer-reviewed sources .
Q. How should in vivo studies on this compound’s pharmacokinetics be designed to meet ethical and reproducibility standards?
Select animal models (e.g., murine) with genetic homogeneity and predefined sample sizes (power analysis). Adhere to ARRIVE guidelines for experimental reporting. Measure bioavailability, half-life, and metabolite profiles via LC-MS/MS. Include sham and vehicle control groups .
Q. What methodologies validate this compound’s mechanism of action in complex biological systems?
Employ CRISPR-Cas9 gene editing to knockout target pathways, followed by rescue experiments. Use surface plasmon resonance (SPR) for binding affinity measurements and fluorescent probes (e.g., FRET) for real-time interaction monitoring .
Q. How can computational models improve the prediction of this compound’s physicochemical properties?
Utilize molecular dynamics (MD) simulations for solubility/logP predictions and docking studies (AutoDock Vina) for target binding validation. Cross-check results with experimental data (e.g., partition coefficient assays) .
Q. What protocols address this compound’s stability under varying environmental conditions?
Conduct accelerated stability studies (ICH guidelines) at controlled temperatures/humidity levels. Monitor degradation via UPLC-PDA and identify degradants using HRMS. Optimize formulation (e.g., lyophilization, excipient selection) to enhance shelf life .
Methodological Notes
- Data Presentation : Tabulate raw data with error margins (SD/SEM) and use ANOVA for multi-group comparisons. Include supplementary materials for large datasets .
- Ethical Compliance : Document IRB/IACUC approvals for biological studies and disclose conflicts of interest .
- Reproducibility : Share protocols via repositories like protocols.io and adhere to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
